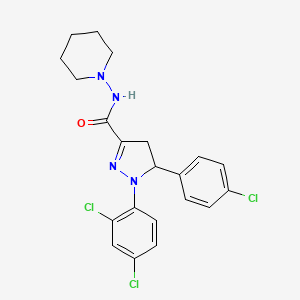

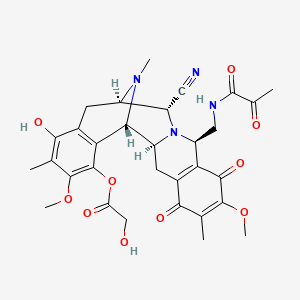

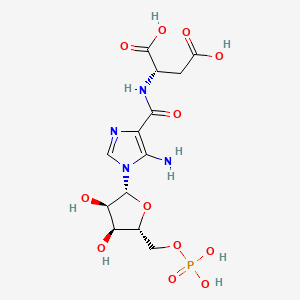

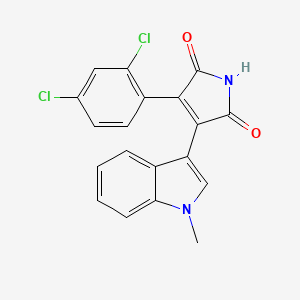

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Overview

Description

SB-216763 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). It is a maleimide derivative that inhibits GSK-3α and GSK-3β isozymes in an ATP-competitive manner with an IC₅₀ of 34 nanomolar . This compound has been widely used in scientific research due to its ability to modulate various cellular processes, including glycogen synthesis, cell differentiation, and apoptosis .

Mechanism of Action

Target of Action

SB 216763, also known as “3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione”, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that is inhibited by a variety of extracellular stimuli .

Mode of Action

SB 216763 inhibits GSK-3 in an ATP competitive manner . It inhibits both GSK-3α and GSK-3β isozymes, with an IC50 of 34.3 nM . This means that SB 216763 competes with ATP for binding to the active site of GSK-3, thereby preventing the kinase from phosphorylating its substrates.

Biochemical Pathways

The inhibition of GSK-3 by SB 216763 affects several biochemical pathways. One of the key downstream effects is the stimulation of glycogen synthesis in human liver cells via glycogen synthase activation . Additionally, SB 216763 induces the expression of a β-catenin regulated reporter gene in HEK293 cells . β-catenin is a key downstream effector in the Wnt signaling pathway, which plays crucial roles in cell fate determination, cell migration, cell polarity, and stem cell maintenance .

Pharmacokinetics

and soluble in DMSO at 24mg/ml. These properties suggest that SB 216763 can readily enter cells and exert its effects.

Result of Action

The inhibition of GSK-3 by SB 216763 leads to several molecular and cellular effects. It stimulates glycogen synthesis in human liver cells , induces the expression of a β-catenin regulated reporter gene , and can prevent neuronal cell death induced by PI3 kinase pathway inhibition . Furthermore, it has been shown to protect against aldosterone-induced cardiac and renal injury by activating autophagy .

Action Environment

The action of SB 216763 can be influenced by various environmental factors. For instance, the presence of extracellular stimuli such as insulin, growth factors, cell specification factors, and cell adhesion can inhibit GSK-3 , potentially enhancing the effects of SB 216763.

Biochemical Analysis

Biochemical Properties

SB 216763 inhibits GSK-3α in an ATP competitive manner with an IC 50 of 34 nM, and is an equally effective GSK3-β inhibitor . It interacts with enzymes such as GSK-3α and GSK-3β, influencing their activity and playing a significant role in biochemical reactions .

Cellular Effects

SB 216763 has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates glycogen synthesis in human liver cells via glycogen synthase activation and induces expression of a β-catenin regulated reporter gene in HEK293 cells .

Molecular Mechanism

At the molecular level, SB 216763 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits GSK-3, leading to a reduction in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 216763 have been observed to change over time . For instance, it has been found to induce autophagy activation in cardiac and renal tissues .

Dosage Effects in Animal Models

In animal models, the effects of SB 216763 vary with different dosages . For example, rats injected with either 2.5 or 5.0 mg/kg SB 216763 showed changes in the preparation of protein extracts .

Metabolic Pathways

SB 216763 is involved in metabolic pathways that interact with enzymes or cofactors . It influences metabolic flux or metabolite levels by inhibiting GSK-3 .

Transport and Distribution

Its ability to permeate cells suggests interactions with certain transporters or binding proteins .

Subcellular Localization

Its influence on various cellular processes suggests that it may be directed to specific compartments or organelles .

Preparation Methods

The synthesis of SB-216763 involves several steps, starting with the preparation of the maleimide core structure. The synthetic route typically includes the following steps:

Formation of the Maleimide Core: The maleimide core is synthesized through a reaction between maleic anhydride and an amine derivative.

Substitution Reactions: The maleimide core undergoes substitution reactions with various halogenated compounds to introduce the desired substituents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

SB-216763 undergoes several types of chemical reactions, including:

Oxidation: SB-216763 can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed on SB-216763 to modify its functional groups.

Substitution: The compound can undergo substitution reactions with different reagents to introduce new functional groups

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SB-216763 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways

Biology: SB-216763 is employed in studies involving cell differentiation, apoptosis, and autophagy. .

Medicine: The compound is investigated for its potential therapeutic effects in diseases such as Alzheimer’s disease, cancer, and diabetes. .

Industry: SB-216763 is used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase 3

Comparison with Similar Compounds

SB-216763 is often compared with other glycogen synthase kinase 3 inhibitors, such as CHIR-99021 and lithium chloride. While CHIR-99021 is more selective for glycogen synthase kinase 3 and has a higher potency, SB-216763 is unique in its ability to modulate multiple cellular processes and has been widely used in various research applications . Similar compounds include:

CHIR-99021: A highly selective glycogen synthase kinase 3 inhibitor with a higher potency than SB-216763

Lithium Chloride: A non-selective glycogen synthase kinase 3 inhibitor that has been used in the treatment of bipolar disorder

BIO (6-bromoindirubin-3’-oxime): Another glycogen synthase kinase 3 inhibitor with applications in stem cell research

SB-216763 stands out due to its specific inhibition of glycogen synthase kinase 3 and its broad range of research applications.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSGFHVFHSKIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182349 | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280744-09-4 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB216763?

A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?

A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]

Q3: Does SB216763 interact with other targets besides GSK-3β?

A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.

Q4: Is there any available spectroscopic data for SB216763?

A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.

Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?

A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.

Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?

A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.

Q7: What routes of administration have been investigated for SB216763 in the provided research?

A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.